molecular formula C18H21NOS B5764013 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine

Cat. No.: B5764013
M. Wt: 299.4 g/mol
InChI Key: GPTYMYCDWQKBSY-UHFFFAOYSA-N
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Description

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine is an organic compound with a complex structure that includes a thiomorpholine ring substituted with a phenylmethoxyphenyl group

Preparation Methods

The synthesis of 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the reaction of thiomorpholine with a suitable benzyl halide derivative under basic conditions to introduce the phenylmethoxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the phenylmethoxyphenyl group, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxyphenyl group may enhance its binding affinity to these targets, while the thiomorpholine ring can modulate its chemical reactivity. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine can be compared with other similar compounds, such as:

    4-[(3-phenylmethoxyphenyl)methyl]piperidine: This compound has a piperidine ring instead of a thiomorpholine ring, which may result in different chemical reactivity and biological activity.

    4-[(3-phenylmethoxyphenyl)methyl]morpholine: The morpholine ring in this compound can influence its solubility and interaction with molecular targets differently compared to the thiomorpholine ring.

The uniqueness of this compound lies in its specific structural features, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTYMYCDWQKBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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